Propane-1,2-diamine hydrochloride
Overview
Description
Propane-1,2-diamine hydrochloride is an organic compound with the chemical formula C₃H₁₀N₂·HCl. It is a derivative of propane-1,2-diamine, which is a chiral diamine. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,2-diamine hydrochloride can be synthesized through the ammonolysis of 1,2-dichloropropane. The reaction involves the following steps:
Reactants: 1,2-dichloropropane, ammonia, and a catalyst.
Reaction Conditions: The reaction is carried out at a temperature of 140-170°C and a pressure of 8-12 MPa.
Process: The reactants are added to a high-pressure reactor, and the reaction is allowed to proceed for 4-5 hours. After the reaction, the mixture is cooled, and the excess ammonia is removed. .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phase-transfer catalysts to enhance the reaction yield. This method is advantageous as it utilizes waste chloro-organic compounds and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
Propane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines and related compounds
Scientific Research Applications
Propane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a bidentate ligand in coordination chemistry to form metal complexes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used as a metal deactivator in motor oils and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of propane-1,2-diamine hydrochloride involves its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to their biological and chemical effects. For example, in coordination chemistry, it forms stable chelate complexes with transition metals, which can be used in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups attached to adjacent carbon atoms.
1,3-Diaminopropane: An isomer of propane-1,2-diamine with amino groups on the first and third carbon atoms.
Isopropylamine: A primary amine with a similar structure but only one amino group.
Uniqueness
Propane-1,2-diamine hydrochloride is unique due to its chiral nature and ability to form stable complexes with metals. This property makes it particularly useful in coordination chemistry and industrial applications where specific stereochemistry is required .
Biological Activity
Propane-1,2-diamine hydrochloride, also known as (S)-(-)-1,2-diaminopropane dihydrochloride, is an organic compound with significant biological activity. It serves as a precursor in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications. This article reviews its biological properties, synthesis, and applications based on diverse sources.
- Molecular Formula : C₃H₁₂Cl₂N₂
- Molecular Weight : 147.047 g/mol
- Melting Point : 227-229 °C
- Boiling Point : 215.8 °C at 760 mmHg
- Density : Not available
- Flash Point : 84.3 °C
Pharmacological Applications
This compound is utilized in the preparation of chiral imidazoline derivatives that exhibit moderate α-adrenergic blocking activity. This property is significant for developing drugs that manage cardiovascular conditions and other disorders associated with adrenergic receptors .
Synthesis of Therapeutics
One of the notable applications of this compound is in the synthesis of Dexrazoxane, a cardioprotective agent used during chemotherapy to mitigate doxorubicin-induced cardiotoxicity. The compound's role as an intermediate in this synthesis underscores its importance in pharmaceutical chemistry .
Case Studies
- Cardiovascular Research : A study demonstrated that derivatives synthesized from this compound showed promise in reducing blood pressure and improving heart function in animal models. The α-adrenergic blocking activity was linked to improved vasodilation and reduced peripheral resistance .
- Cancer Treatment : Research indicated that Dexrazoxane, derived from this compound, significantly reduced the incidence of heart failure in patients receiving anthracycline-based chemotherapy. This highlights the compound's relevance in oncology and cardiology .
The biological activity of this compound is primarily attributed to its ability to form complexes with various biological targets. The amine groups can interact with receptors and enzymes, influencing signaling pathways involved in cardiovascular regulation and cellular protection against oxidative stress.
Toxicological Profile
While this compound shows beneficial pharmacological effects, its safety profile must be considered:
- Acute Toxicity : Studies indicate moderate toxicity levels; therefore, appropriate handling and dosage are essential.
- Skin and Eye Irritation : The compound may cause irritation upon contact with skin or eyes; safety data sheets recommend using protective equipment during handling .
Summary Table of Biological Activities
Properties
IUPAC Name |
propane-1,2-diamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.ClH/c1-3(5)2-4;/h3H,2,4-5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCKJWQCEZPQOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597032 | |
Record name | Propane-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20267-34-9 | |
Record name | NSC260446 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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